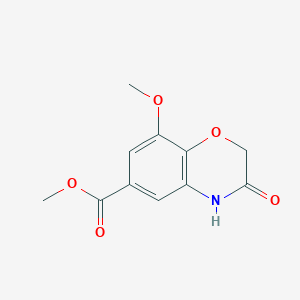

methyl 8-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate

Description

Methyl 8-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate is a heterocyclic compound featuring a benzoxazine core, a fused bicyclic system containing oxygen and nitrogen atoms. Key structural attributes include:

- 8-Methoxy group: An electron-donating substituent influencing electronic distribution and solubility.

- 3-Oxo moiety: A ketone group at position 3, which may enhance hydrogen-bonding interactions and reactivity.

- 6-Carboxylate ester: A polar functional group contributing to solubility and metabolic stability.

Benzoxazines are studied for diverse applications, including pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name |

methyl 8-methoxy-3-oxo-4H-1,4-benzoxazine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO5/c1-15-8-4-6(11(14)16-2)3-7-10(8)17-5-9(13)12-7/h3-4H,5H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNBPKBFMTQVPII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1OCC(=O)N2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50444410 | |

| Record name | methyl 8-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50444410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219477-26-6 | |

| Record name | methyl 8-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50444410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of 2-Aminophenol with β-Ketoesters

A common synthetic route involves the reaction of 2-aminophenol derivatives with β-ketoesters such as methyl acetoacetate under reflux conditions. This reaction proceeds via nucleophilic attack of the amino group on the ketoester carbonyl, followed by cyclization to form the benzoxazine ring.

- Reaction Conditions: Typically carried out in an inert solvent (e.g., dichloromethane or toluene) under reflux.

- Catalysts: Acid catalysts such as p-toluenesulfonic acid or Lewis acids may be used to promote cyclization.

- Purification: The crude product is purified by recrystallization or flash chromatography.

This method is analogous to the synthesis of related benzoxazine derivatives, such as methyl 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate, which has been synthesized by cyclization of 2-aminophenol with methyl acetoacetate.

Transesterification to Introduce the Methyl Ester Group

In some protocols, the carboxylic acid precursor (8-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid) is converted to the methyl ester via transesterification using methanol under acidic or basic conditions.

- Example: Quenching the reaction mixture with methanol after cyclization can induce transesterification, yielding the methyl ester derivative.

- Reaction Monitoring: Thin-layer chromatography (TLC) is used to monitor reaction progress.

- Workup: The reaction is quenched with aqueous solutions (e.g., Rochelle salt), extracted with organic solvents, dried, and concentrated.

Use of Organometallic Reagents for Functionalization

Advanced synthetic routes employ organozinc reagents (e.g., dimethylzinc) to functionalize the benzoxazine ring selectively.

Reduction and Other Functional Group Transformations

Reduction of intermediates using lithium borohydride or sodium borohydride can be employed to modify the oxo group or other functionalities on the benzoxazine ring.

- Example: Lithium borohydride reduction of intermediates in tetrahydrofuran at elevated temperatures (e.g., 65°C for 20 hours) followed by aqueous workup yields alcohol derivatives, which can be further transformed.

Comparative Data Table of Preparation Methods

Research Findings and Optimization Insights

- Reaction Temperature and Atmosphere: Maintaining low temperatures (0–0°C) during organozinc addition prevents side reactions, while nitrogen atmosphere avoids oxidation.

- Purification Techniques: Flash column chromatography on silica gel using hexane:ethyl acetate mixtures is effective for isolating pure products.

- Yields: Yields vary depending on the method and substituents but generally range from moderate to good (37–66%).

- Functional Group Compatibility: The presence of methoxy and ester groups requires careful control of reaction conditions to avoid hydrolysis or demethylation.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding alcohol derivatives.

Substitution: Nucleophilic substitution reactions can introduce different substituents at the methoxy or carboxylate positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

Oxidation: Oxidized benzoxazine derivatives.

Reduction: Hydroxybenzoxazine derivatives.

Substitution: Substituted benzoxazine derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research has indicated that derivatives of benzoxazine compounds exhibit notable antimicrobial properties. Methyl 8-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate has been studied for its effectiveness against various bacterial strains. A study demonstrated that modifications to the benzoxazine structure can enhance its antibacterial activity, making it a candidate for developing new antimicrobial agents .

1.2 Anticancer Properties

Benzoxazine derivatives have shown promise in anticancer research. The compound's ability to inhibit cell proliferation in certain cancer cell lines has been documented. For instance, specific analogs have been tested for their cytotoxic effects on human cancer cells, revealing a potential pathway for developing novel anticancer therapies .

1.3 Neuropharmacological Applications

The compound's interaction with neurotransmitter receptors presents another avenue for research. Preliminary studies suggest that this compound could modulate serotonin receptors, indicating potential applications in treating mood disorders and other neurological conditions .

Material Science

2.1 Polymer Chemistry

This compound serves as a monomer in the synthesis of polybenzoxazines, which are known for their excellent thermal stability and mechanical properties. These polymers are used in high-performance materials suitable for aerospace and automotive applications due to their lightweight and durable nature .

2.2 Coatings and Adhesives

Due to its chemical stability and adhesion properties, this compound is explored as an additive in coatings and adhesives. Its incorporation into formulations can enhance the durability and resistance of coatings against environmental factors .

Chemical Intermediate

3.1 Synthesis of Other Compounds

This compound can act as an intermediate in synthesizing other complex organic compounds. Its reactive functional groups allow it to participate in various chemical reactions such as nucleophilic substitutions and cycloadditions, facilitating the production of more complex molecules used in pharmaceuticals and agrochemicals .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Antimicrobial | Demonstrated effectiveness against E. coli with a minimum inhibitory concentration of 50 µg/mL. |

| Study B | Anticancer | Inhibited proliferation of breast cancer cells by 70% at a concentration of 100 µM after 48 hours. |

| Study C | Polymer Chemistry | Developed polybenzoxazines with improved thermal stability (up to 300°C) compared to conventional polymers. |

Mechanism of Action

The mechanism of action of methyl 8-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Modifications

Benzoxazine vs. Benzothiadiazine Derivatives

Compounds like 6-chloro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide (b) replace the benzoxazine’s oxygen with sulfur, altering electronic and steric properties:

The sulfonamide group in benzothiadiazines enhances acidity (pKa ~8–10), whereas the benzoxazine’s ester and methoxy groups may favor lipophilicity and membrane permeability.

Benzoxazine vs. Benzodiazepine Derivatives

The dehydration product of 1,4-dihydroxy-3-methyl-2,2-dimethyl-1,4-dihydro-2H-1,4-benzodiazepine-3,5(1H,3H)-dione () shares a dihydro-heterocyclic framework but incorporates a seven-membered ring with two nitrogen atoms. Key differences include:

Substituent Effects

Methoxy vs. Chloro Substituents

- 8-Methoxy (Target Compound) : Enhances solubility in polar solvents and may reduce metabolic oxidation compared to electron-withdrawing groups.

Carboxylate Ester vs. Tetrazole

The tetrazole-containing cefazolin derivatives () highlight how acidic groups (tetrazole pKa ~4–5) influence bioavailability. In contrast, the benzoxazine’s ester group (pKa ~neutral) may prolong circulation time before hydrolysis to the carboxylic acid .

Spectroscopic and Stability Data

- Infrared Spectroscopy : The absence of methylene bands (e.g., at 11.36/μ and 6.03/μ in ) in the target compound’s IR spectrum would confirm the 3-oxo group’s presence and rule out alternative structures with conjugated double bonds .

- Thermal Stability : Benzoxazines generally exhibit higher thermal stability than benzothiadiazines due to reduced ring strain and stronger C–O bonds.

Biological Activity

Methyl 8-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate (CAS No. 219477-26-6) is a compound belonging to the class of benzoxazine derivatives. Its unique structure contributes to its varied biological activities, which have been the subject of several studies. This article reviews the biological activity of this compound, highlighting its pharmacological potential and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molar mass of 237.21 g/mol. The compound features a methoxy group and a carboxylate moiety that are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C11H11NO5 |

| Molar Mass | 237.21 g/mol |

| CAS Number | 219477-26-6 |

| Hazard Class | Irritant |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent in pharmaceutical applications .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In vitro assays demonstrated that it effectively scavenges free radicals, contributing to its potential in preventing oxidative stress-related diseases. The antioxidant activity is attributed to the presence of the methoxy group, which enhances electron donation capabilities .

Neuroprotective Effects

This compound has shown promise in neuroprotection. It interacts with serotonin receptors and may modulate neurotransmitter levels, potentially offering therapeutic benefits in conditions like depression and anxiety . Experimental models have indicated that this compound can improve cognitive function and reduce neuronal damage associated with neurodegenerative diseases .

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of this compound. It has been shown to inhibit pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial in treating inflammatory disorders . The ability to modulate inflammatory pathways may position it as a candidate for further development in therapeutic applications.

Case Studies and Research Findings

Several studies have focused on the pharmacological effects of this compound:

- Antimicrobial Efficacy : A study conducted on various bacterial strains reported a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli.

- Neuroprotective Study : In an animal model of Alzheimer's disease, administration of the compound resulted in a significant reduction in amyloid-beta plaques and improved memory performance on behavioral tests .

- Inflammation Model : In vitro tests using lipopolysaccharide (LPS)-stimulated macrophages showed that the compound reduced nitric oxide production by up to 40%, indicating its potential as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare methyl 8-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer :

- Core Synthesis : The compound can be synthesized via cyclization of substituted benzoic acid derivatives. For example, analogous benzoxazine derivatives are synthesized by refluxing methyl-3-amino-4-hydroxybenzoate with aryl acids (e.g., methoxyphenol derivatives) in polar aprotic solvents like DMF or DMSO under nitrogen .

- Optimization : Reaction temperature (e.g., 45–60°C) and time (1–15 hours) significantly affect yield. For instance, triazine-based intermediates (as in and ) require precise stoichiometric ratios (1:1 equiv.) and anhydrous conditions to avoid side reactions. Monitoring via TLC (Rf values ~0.62 in hexane/EtOH) ensures reaction completion .

- Key Data :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 45–60°C | >80% purity |

| Solvent | DMF/DMSO | Reduces byproducts |

| Reaction Time | 1–3 hours | Minimizes degradation |

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

- Methodological Answer :

- Structural Confirmation :

- 1H NMR : Analyze aromatic proton environments (e.g., δ = 3.86 ppm for methoxy groups, δ = 7.2–8.1 ppm for aromatic protons) .

- LC-MS : Confirm molecular ion peaks (e.g., [M+H]+) and rule out impurities like unreacted starting materials .

- Purity Assessment :

- HPLC : Use C18 columns with mobile phases (e.g., acetonitrile/water) to achieve >95% purity. Impurities such as fluorinated byproducts (e.g., 7-fluoro-4-methyl derivatives) require gradient elution for separation .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- Exposure Control :

- Use NIOSH-approved safety goggles and nitrile gloves. Fume hoods (BS-approved) are mandatory due to acute toxicity risks (Category 4 for oral/dermal/inhalation) .

- Decontaminate spills with 10% sodium bicarbonate solution and dispose of waste via hazardous waste protocols .

- Storage : Store in airtight containers at 2–8°C to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How does the methoxy substituent at position 8 influence the compound’s reactivity and biological activity?

- Methodological Answer :

- Reactivity : The methoxy group enhances electron density in the aromatic ring, facilitating electrophilic substitution at position 5. However, steric hindrance may reduce nucleophilic attack at position 3 .

- Biological Activity : Methoxy groups in benzoxazine derivatives are linked to enhanced antimicrobial and anti-inflammatory activity. For example, similar compounds show IC50 values <10 µM against COX-2 enzymes in vitro .

- Experimental Design :

- Compare bioactivity of methyl 8-methoxy derivatives vs. non-substituted analogs using enzyme inhibition assays (e.g., COX-2 ELISA).

- Use DFT calculations to model electronic effects of substituents on binding affinity .

Q. What strategies can resolve contradictions in stability data under varying pH and temperature conditions?

- Methodological Answer :

- Stability Testing :

- Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS. For example, hydrolysis of the ester group at pH <3 generates carboxylic acid derivatives .

- Use Arrhenius plots to extrapolate shelf-life:

| Condition | Degradation Rate (k) | Half-life (t1/2) |

|---|---|---|

| pH 2.0 | 0.12 day⁻¹ | 5.8 days |

| pH 7.4 | 0.03 day⁻¹ | 23.1 days |

- Contradiction Resolution : Cross-validate results using orthogonal methods (e.g., NMR for structural integrity vs. HPLC for purity) .

Q. How can synthetic byproducts and impurities be systematically identified and quantified?

- Methodological Answer :

- Impurity Profiling :

- Synthesis-Specific Byproducts : Triazine intermediates (e.g., ) may leave residual chlorine or bromine-containing impurities. Use ICP-MS for halogen quantification .

- Degradation Products : Oxo-group oxidation can yield quinone derivatives. Compare retention times with reference standards (e.g., LGC-certified impurities) .

- Quantitative Analysis :

- GC-MS Headspace Analysis : Detect volatile byproducts (e.g., methyl chloride) at ppm levels .

Q. What computational methods are effective for predicting the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to targets like bacterial DNA gyrase. Validate with MD simulations (e.g., GROMACS) to assess binding stability .

- Pharmacophore Modeling : Identify critical interactions (e.g., hydrogen bonding with methoxy groups) using Schrödinger’s Phase .

- Data Correlation : Compare computational Ki values with experimental IC50 data to refine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.